![molecular formula C18H34O4 B057841 12,13-DiHOME CAS No. 263399-35-5](/img/structure/B57841.png)
12,13-DiHOME
Overview
Description
12,13-DiHOME is the diol resulting from the soluble epoxide hydrolase opening of (±)12,13-EpOME . It is a cytochrome P450-derived epoxide of linoleic acid, also known as isoleukotoxin . It is formed from 12(13)-EpOME by soluble epoxide hydrolase (sEH) in neutrophils . It is toxic to Sf21 cells expressing sEH and to lacZ-expressing control cells .
Synthesis Analysis
12,13-DiHOME is produced by the cytochrome P450-epoxide hydrolase metabolism of linoleic acid (C18:2n-6) . It is formed from 12(13)-EpOME by soluble epoxide hydrolase (sEH) in neutrophils . An ELISA for DiHOMEs was dramatically improved employing new secondary tracers and geared towards use in human plasma .
Molecular Structure Analysis
The molecular formula of 12,13-DiHOME is C18H34O4 . It has an average mass of 314.460 Da and a monoisotopic mass of 314.245697 Da . It is a structural derivative of octadecadienoic acid .
Chemical Reactions Analysis
12,13-DiHOME is a lipokine produced by BAT that modulates fatty acid uptake (FAU) into brown adipocytes and skeletal muscle cells in response to cold stimulation or exercising . It is also involved in the regulation of glucose and lipid metabolism .
Physical And Chemical Properties Analysis
12,13-DiHOME has a density of 1.0±0.1 g/cm3, a boiling point of 476.0±30.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.7 mmHg at 25°C . It has a molar refractivity of 90.1±0.3 cm3, a polar surface area of 78 Å2, and a molar volume of 309.7±3.0 cm3 .
Scientific Research Applications
Metabolic Health Improvement
12,13-DiHOME has been associated with improved metabolic health . The action of this molecule is mediated by brown adipose tissue (BAT) . An increase in circulating 12,13-DiHOME levels may favor the absorption of fatty acids by BAT .
Obesity and Metabolic Diseases Treatment
Strategies capable of increasing 12,13-DiHOME levels may be promising for the prevention and treatment of obesity and metabolic diseases . This is because an increase in serum levels of 12,13-DiHOME may stimulate the browning process in white adipose tissue (WAT), which could potentially help in weight management .
Exercise-Induced Lipokine
12,13-DiHOME is an exercise-induced lipokine . Exercise increases circulating levels of 12,13-DiHOME in humans and mice . This suggests that regular physical activity could potentially increase the levels of this beneficial lipokine.
Source of Exercise-Stimulated Increase
In mice, both a single bout of exercise and exercise training increased circulating 12,13-DiHOME . The tissue source for the exercise-stimulated increase in 12,13-DiHOME in mice is the brown adipose tissue (BAT) .
Fatty Acid Uptake in Skeletal Muscle
12,13-DiHOME increases fatty acid uptake and oxidation in skeletal muscle of mice . This suggests that it could play a role in energy metabolism during physical activity.
Potential Therapeutic Target for Metabolic Diseases
Given its various beneficial effects on metabolic health, 12,13-DiHOME could potentially be a new therapeutic target for metabolic diseases .
Safety And Hazards
Future Directions
12,13-DiHOME has been associated with improved metabolic health, and its action is mediated by brown adipose tissue (BAT) . It has been suggested that 12,13-DiHOME could represent a target to augment BAT activity by modulating fatty acid metabolism, which could contribute to increased energy expenditure and, consequently, to the prevention of cardiometabolic diseases .
properties
IUPAC Name |
(Z)-12,13-dihydroxyoctadec-9-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O4/c1-2-3-10-13-16(19)17(20)14-11-8-6-4-5-7-9-12-15-18(21)22/h8,11,16-17,19-20H,2-7,9-10,12-15H2,1H3,(H,21,22)/b11-8- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSLTKIXAJTQGA-FLIBITNWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C(CC=CCCCCCCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(C(C/C=C\CCCCCCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001273775 | |
Record name | (9Z)-12,13-Dihydroxy-9-octadecenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001273775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
12,13-DiHOME | |
CAS RN |
263399-35-5 | |
Record name | (9Z)-12,13-Dihydroxy-9-octadecenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=263399-35-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (9Z)-12,13-Dihydroxy-9-octadecenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001273775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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